2,3-Dimethyl-4-nitroaniline
Overview
Description
2,3-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is characterized by the presence of two methyl groups and a nitro group substituted at the 2 and 3 positions of the benzene ring, relative to an aniline moiety. This compound appears as a colorless to yellow crystalline solid and is primarily used in organic synthesis, serving as an intermediate in the production of various other compounds .
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-withdrawing nitro groups and electron-donating amino groups .
Mode of Action
For instance, they can participate in charge-transfer or π complexes with aromatic hydrocarbons . The nitro group can also undergo reduction, transforming the compound into a less harmful or useful counterpart .
Biochemical Pathways
For example, they can inhibit the entry/penetration of sunlight into aquatic systems, causing a decrease in the rate of photosynthesis .
Pharmacokinetics
The compound’s basic nature and electronic effects, such as inductive and resonance effects, can influence its pharmacokinetic properties .
Result of Action
It’s worth noting that nitroanilines can exhibit piezoelectric properties, which could potentially be used in energy harvesting applications . They can also show solid-state blue fluorescence, which could be important for emission applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethyl-4-nitroaniline. For instance, the presence of dust and aerosols can affect its stability . Moreover, the compound’s reactivity can be influenced by the nature of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-4-nitroaniline is typically synthesized through a multi-step process involving the alkylation of aniline at the 2 and 3 positions, followed by nitration. The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale nitration of pre-alkylated aniline derivatives. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and stringent temperature control to manage the exothermic nature of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-nitroaniline undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitro group, the compound can participate in electrophilic aromatic substitution reactions.
Oxidation: The nitro group can be further oxidized under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typically involves reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Major Products:
Reduction: The major product is 2,3-dimethyl-4-phenylenediamine.
Electrophilic Aromatic Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
2,3-Dimethyl-4-nitroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: It is used in the production of pesticides, antioxidants, and corrosion inhibitors
Comparison with Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison: 2,3-Dimethyl-4-nitroaniline is unique due to the presence of two methyl groups in addition to the nitro group, which influences its physical and chemical properties. Compared to its isomers (2-nitroaniline, 3-nitroaniline, and 4-nitroaniline), it has distinct reactivity patterns and applications. For instance, the methyl groups can affect the compound’s solubility, melting point, and its behavior in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
2,3-dimethyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWYZBTCKMAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427766 | |
Record name | 2,3-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80879-86-3 | |
Record name | 2,3-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.